N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced via nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[1,2-a]pyridine-2-carboxamide
- N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[1,2-b]pyrimidine-2-carboxamide
Uniqueness
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, such as the imidazo[2,1-b][1,3]thiazole core, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13ClFN3OS |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H13ClFN3OS/c1-11-17(18(25)22-15-5-3-2-4-14(15)20)26-19-23-16(10-24(11)19)12-6-8-13(21)9-7-12/h2-10H,1H3,(H,22,25) |
InChI Key |
NKAGSXMSJBNWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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